

synthesis and characterization of 5-cyano-1H-benzoimidazole-2-thiol

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Compound of Interest

Compound Name: 5-cyano-1H-benzoimidazole-2-thiol

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An In-depth Technical Guide to the Synthesis and Characterization of 5-cyano-1H-benzoimidazole-2-thiol

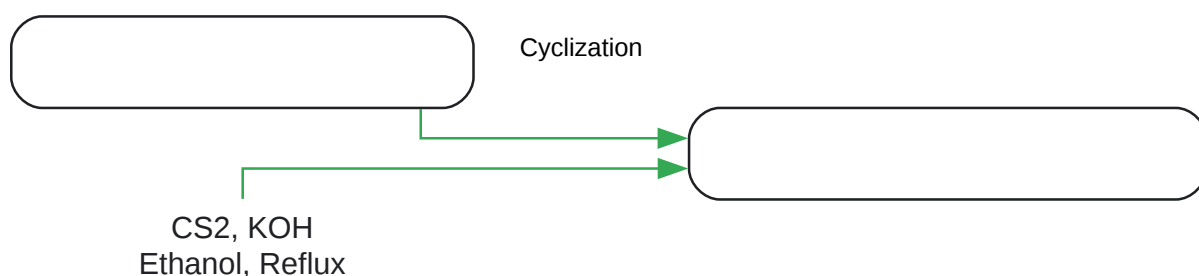
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **5-cyano-1H-benzoimidazole-2-thiol**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide presents a proposed synthetic route based on established methodologies for analogous compounds and predicts its characterization data with referenced examples.

Proposed Synthesis

The synthesis of **5-cyano-1H-benzoimidazole-2-thiol** can be achieved through a one-step cyclization reaction of 4-cyano-1,2-phenylenediamine with carbon disulfide. This reaction is a well-established method for the preparation of benzimidazole-2-thiol derivatives. The reaction proceeds in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.

The proposed starting material, 4-cyano-1,2-phenylenediamine (also known as 3,4-diaminobenzonitrile), is commercially available and can also be synthesized by the reduction of 4-nitrobenzonitrile[1]. The reaction with carbon disulfide introduces the thiocarbonyl group, which subsequently leads to the formation of the benzimidazole-2-thiol ring system.



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Caption: Proposed synthesis of **5-cyano-1H-benzoimidazole-2-thiol**.

Experimental Protocols

Synthesis of 5-cyano-1H-benzoimidazole-2-thiol

This protocol is adapted from established procedures for the synthesis of substituted benzimidazole-2-thiols.

Materials:

- 4-cyano-1,2-phenylenediamine (3,4-diaminobenzonitrile)
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH)
- Ethanol
- Water
- Hydrochloric acid (HCl), dilute solution
- Activated charcoal

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.01 mol) in ethanol (40 mL).

- To this solution, add 4-cyano-1,2-phenylenediamine (0.01 mol). Stir the mixture until the diamine is completely dissolved.
- Slowly add carbon disulfide (0.02 mol) to the reaction mixture.
- Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into cold water (100 mL).
- Acidify the aqueous solution with dilute hydrochloric acid until a precipitate is formed.
- Filter the crude product, wash with cold water, and dry.
- For purification, recrystallize the crude product from an ethanol-water mixture, using activated charcoal to decolorize if necessary.

Characterization

The synthesized **5-cyano-1H-benzoimidazole-2-thiol** should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity. The following tables summarize the expected data based on the characterization of analogous benzimidazole-2-thiol derivatives.

Physical Properties (Predicted)

Property	Predicted Value
Molecular Formula	C ₈ H ₅ N ₃ S
Molecular Weight	175.21 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	> 250 °C (decomposes)
Solubility	Soluble in DMSO, DMF; sparingly soluble in ethanol

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Reference Analogs
~3100-3000	N-H stretching (imidazole)	General for benzimidazoles
~2230-2220	C≡N stretching	[2]
~1620-1600	C=N stretching	General for benzimidazoles
~1340-1320	C=S stretching (thione)	General for benzimidazoles

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference Analogs
~12.5 - 13.0	singlet	1H	N-H (imidazole)	[3]
~7.6 - 7.8	doublet	1H	Aromatic H (H-4)	[3]
~7.4 - 7.6	doublet	1H	Aromatic H (H-7)	[3]
~7.2 - 7.4	singlet	1H	Aromatic H (H-6)	[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)

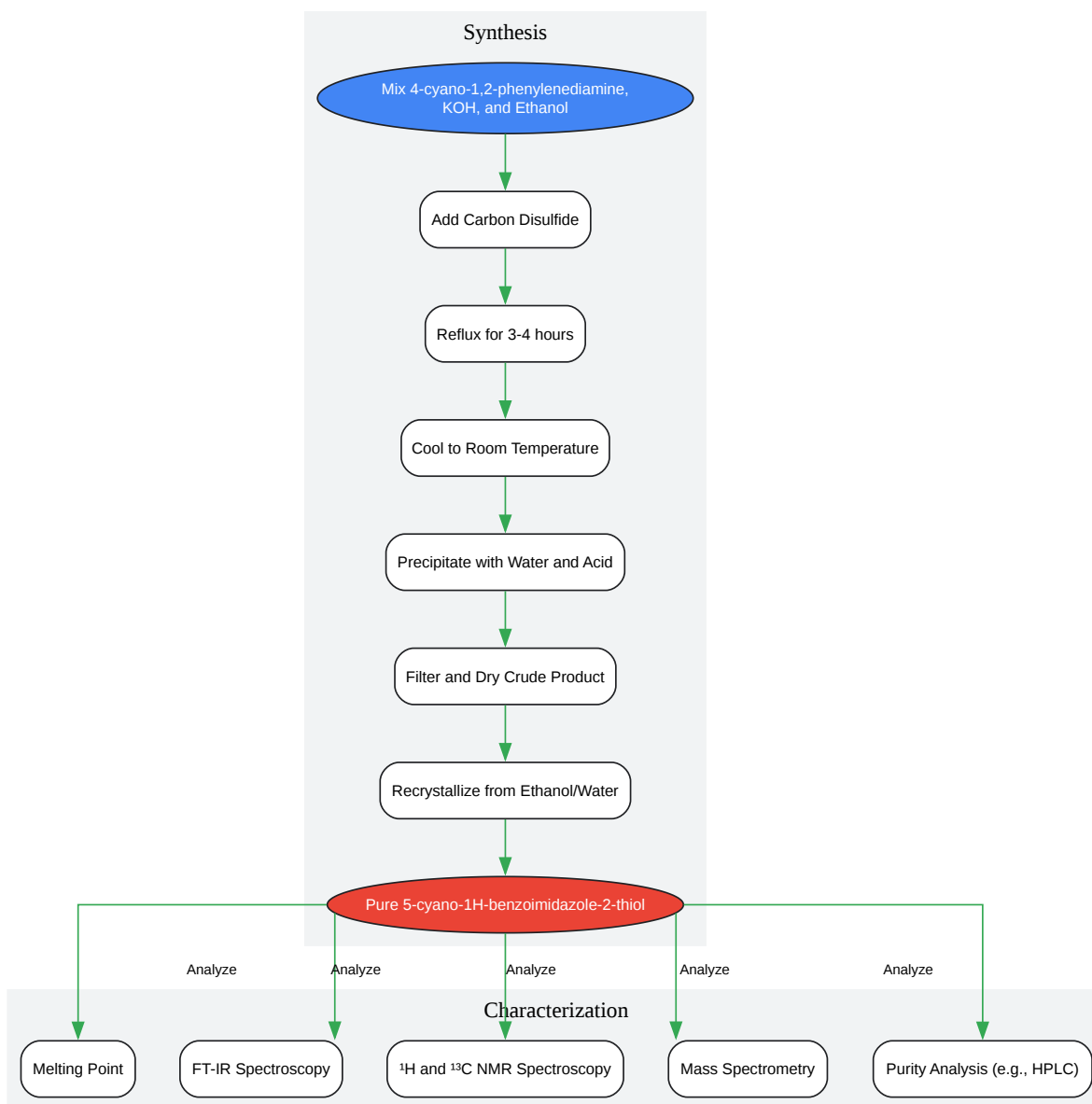
Chemical Shift (δ , ppm)	Assignment	Reference Analogs
~170 - 165	C=S (C-2)	[3]
~145 - 140	Aromatic C (C-7a)	[3]
~135 - 130	Aromatic C (C-3a)	[3]
~125 - 120	Aromatic CH (C-6)	[3]
~120 - 115	C \equiv N	[3]
~115 - 110	Aromatic CH (C-4)	[3]
~110 - 105	Aromatic C (C-5)	[3]
~105 - 100	Aromatic CH (C-7)	[3]

Mass Spectrometry (MS)

m/z Value	Assignment
176.02 (M+H) ⁺	Molecular Ion
175.01 (M) ⁺	Molecular Ion

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of **5-cyano-1H-benzoimidazole-2-thiol**.



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Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide outlines a feasible synthetic route and predicted analytical data for **5-cyano-1H-benzoimidazole-2-thiol**. The provided experimental protocol and characterization benchmarks, derived from established literature on similar compounds, offer a solid foundation for researchers and scientists to synthesize and validate this molecule. Further experimental work is necessary to confirm the exact physical and spectroscopic properties of the title compound.

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